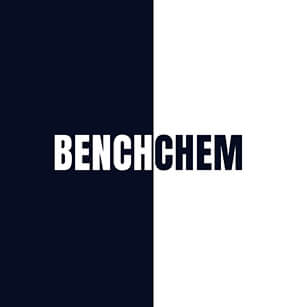
Acid Violet 109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Violet 109 is an anthraquinone dye commonly used in the textile industry for dyeing wool, silk, and nylon. It is known for its vibrant violet color and excellent fastness properties. This dye is also used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acid Violet 109 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone followed by the introduction of amino groups. The reaction conditions include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the dye meets industry standards. The final product is then formulated into various forms such as powders or solutions for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: Acid Violet 109 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted back to the original dye upon oxidation.
Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Applications De Recherche Scientifique
Acid Violet 109 is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials and as a model compound in environmental studies.
Mécanisme D'action
Acid Violet 109 is compared with other anthraquinone dyes such as Acid Violet 17 and Acid Blue 41. While all these dyes share a common anthraquinone structure, this compound is unique due to its specific functional groups that confer distinct properties. For example, this compound has superior fastness properties compared to Acid Violet 17, making it more suitable for certain textile applications. Additionally, the specific absorption characteristics of this compound make it more effective in certain analytical and medical applications.
Comparaison Avec Des Composés Similaires
- Acid Violet 17
- Acid Blue 41
- Acid Red 88
Acid Violet 109 stands out due to its unique combination of chemical stability, vibrant color, and versatility in various applications.
Propriétés
Numéro CAS |
12220-63-2 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















